molecular formula C15H12F3NOS B3255359 N-(2-Methoxyphenyl)-4-(trifluoromethyl)benzothioamide CAS No. 253870-96-1

N-(2-Methoxyphenyl)-4-(trifluoromethyl)benzothioamide

Cat. No.: B3255359
CAS No.: 253870-96-1
M. Wt: 311.3 g/mol
InChI Key: IHSXKTDLDUCLDV-UHFFFAOYSA-N
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Description

N-(2-Methoxyphenyl)-4-(trifluoromethyl)benzothioamide is a chemical compound known for its unique structural properties and potential applications in various fields of scientific research. This compound features a methoxy group attached to a phenyl ring, a trifluoromethyl group attached to another phenyl ring, and a benzothioamide moiety, making it an interesting subject for chemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Methoxyphenyl)-4-(trifluoromethyl)benzothioamide typically involves the reaction of 2-methoxyphenyl isocyanate with 4-(trifluoromethyl)benzenethiol under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. Common solvents used in this synthesis include dichloromethane or tetrahydrofuran, and the reaction is often catalyzed by a base such as triethylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-Methoxyphenyl)-4-(trifluoromethyl)benzothioamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the benzothioamide moiety to corresponding amines or thiols.

    Substitution: The methoxy and trifluoromethyl groups can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, thiols, and various substituted derivatives, depending on the specific reaction and conditions applied.

Scientific Research Applications

N-(2-Methoxyphenyl)-4-(trifluoromethyl)benzothioamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein binding.

    Industry: Used in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-(2-Methoxyphenyl)-4-(trifluoromethyl)benzothioamide involves its interaction with molecular targets such as enzymes or receptors. The methoxy and trifluoromethyl groups can enhance the compound’s binding affinity and specificity towards these targets. The benzothioamide moiety may participate in hydrogen bonding or hydrophobic interactions, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-Methoxyphenyl)-4-(trifluoromethyl)benzothioamide is unique due to the presence of both methoxy and trifluoromethyl groups, which impart distinct electronic and steric properties. These features make it a valuable compound for studying structure-activity relationships and designing molecules with specific functions.

Properties

IUPAC Name

N-(2-methoxyphenyl)-4-(trifluoromethyl)benzenecarbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12F3NOS/c1-20-13-5-3-2-4-12(13)19-14(21)10-6-8-11(9-7-10)15(16,17)18/h2-9H,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHSXKTDLDUCLDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=S)C2=CC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12F3NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 102.4 g of 4-trifluoromethyl-2'-methoxybenzanilide prepared by the same manner as described in (1), 77.2 g of Lawesson's reagent, and 400 ml of toluene was refluxed for 1 hour. The reaction mixture was cooled to about 100° C. and then 300 ml of water was added. The resulting mixture was refluxed for 1 hour. The organic layer was separated, dried over magnesium sulfate, and concentrated to about 200 ml of volume. The precipitate was collected by filtration, washed with toluene, and dried to give 86.2 g of 4-trifluoromethyl-2'-methoxybenzothioanilide.
Quantity
102.4 g
Type
reactant
Reaction Step One
[Compound]
Name
( 1 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
77.2 g
Type
reactant
Reaction Step Three
Quantity
400 mL
Type
reactant
Reaction Step Four
Name
Quantity
300 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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